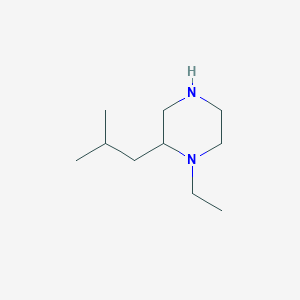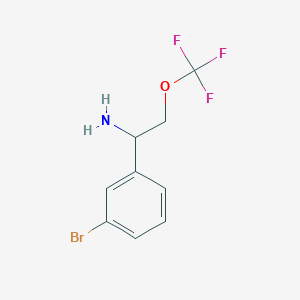
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This compound is a furan derivative, characterized by the presence of a furan ring substituted with a morpholine moiety and an aldehyde group. It is known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid . This reaction is typically carried out under reflux conditions to achieve good to high yields in a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Formation of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carboxylic acid.
Reduction: Formation of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring and morpholine moiety contribute to its reactivity and ability to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(2,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde: A closely related compound with similar structural features and reactivity.
3,5-Disubstituted furane-2(5H)-one derivatives: These compounds share the furan core and exhibit similar biological activities.
Uniqueness
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde stands out due to its unique combination of a furan ring, morpholine moiety, and aldehyde group. This structural arrangement imparts distinct reactivity and stability, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-(3,3-dimethylmorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-11(2)8-14-6-5-12(11)10-4-3-9(7-13)15-10/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
FZHSMINUIYUJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCCN1C2=CC=C(O2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)





![Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate](/img/structure/B13183940.png)

![2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B13183951.png)
![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)
![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)
![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13183983.png)
